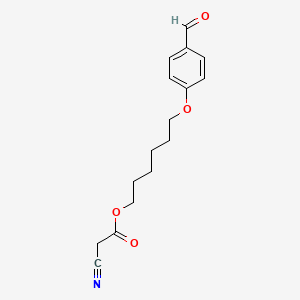
6-(4-Formylphenoxy)hexyl cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Formylphenoxy)hexyl cyanoacetate is an organic compound with the molecular formula C15H17NO4 This compound is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to a hexyl chain and a cyanoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenoxy)hexyl cyanoacetate typically involves the reaction of 4-formylphenol with 6-bromohexyl cyanoacetate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Formylphenoxy)hexyl cyanoacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyanoacetate group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 6-(4-Carboxyphenoxy)hexyl cyanoacetate.
Reduction: 6-(4-Hydroxyphenoxy)hexyl cyanoacetate.
Substitution: Products depend on the nucleophile used, such as 6-(4-Aminophenoxy)hexyl cyanoacetate when using an amine.
Aplicaciones Científicas De Investigación
6-(4-Formylphenoxy)hexyl cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including liquid crystalline polymers and adhesives.
Mecanismo De Acción
The mechanism of action of 6-(4-Formylphenoxy)hexyl cyanoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the cyanoacetate group can participate in condensation reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Cyanophenoxy)hexyl cyanoacetate: Similar structure but with a cyano group instead of a formyl group.
6-(4-Methoxyphenoxy)hexyl cyanoacetate: Contains a methoxy group instead of a formyl group.
6-(4-Hydroxyphenoxy)hexyl cyanoacetate: Contains a hydroxy group instead of a formyl group.
Uniqueness
6-(4-Formylphenoxy)hexyl cyanoacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for specific reactions such as oxidation to carboxylic acids and reduction to alcohols, which are not possible with the cyano, methoxy, or hydroxy analogs. This unique reactivity makes it a valuable compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
142723-36-2 |
|---|---|
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
6-(4-formylphenoxy)hexyl 2-cyanoacetate |
InChI |
InChI=1S/C16H19NO4/c17-10-9-16(19)21-12-4-2-1-3-11-20-15-7-5-14(13-18)6-8-15/h5-8,13H,1-4,9,11-12H2 |
Clave InChI |
VONUSHZATLMFCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OCCCCCCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
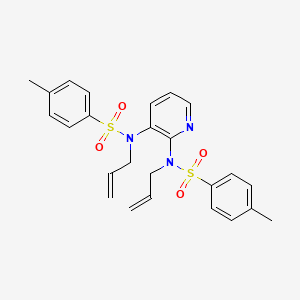
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
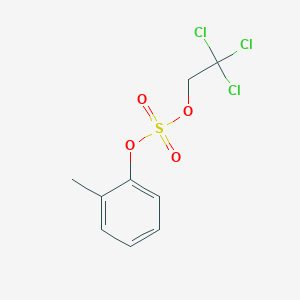
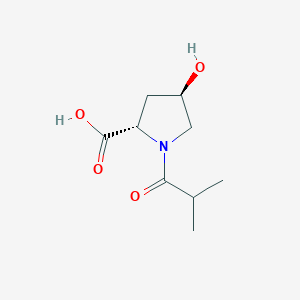
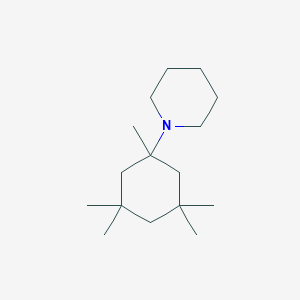
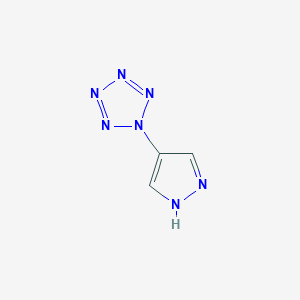

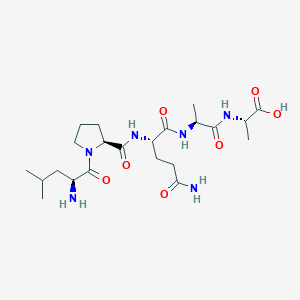
![1-{[4-(Perylen-3-yl)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12540044.png)

![Ethyl 4-[(1H-indazole-3-carbonyl)amino]benzoate](/img/structure/B12540061.png)
